2-[(Ethoxyacetyl)amino]benzoic acid
Description
2-[(Ethoxyacetyl)amino]benzoic acid (IUPAC name: 2-[(2-ethoxyacetyl)amino]benzoic acid) is a benzoic acid derivative featuring an ethoxyacetamide substituent at the ortho position. Its molecular formula is C₁₁H₁₃NO₅, with a molecular weight of 239.23 g/mol. The ethoxyacetyl group (-OCH₂CO-NH-) introduces both lipophilic (ethoxy) and hydrogen-bonding (amide, carboxylic acid) functionalities, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[(2-ethoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-16-7-10(13)12-9-6-4-3-5-8(9)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
XKVKVJDQIUCNMA-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(Ethoxyacetyl)amino]benzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Modifications and Physicochemical Properties
Key Observations :
- Ethoxy vs.
- Positional Isomerism : Ortho-substituted analogs (e.g., target compound) exhibit steric hindrance near the carboxylic acid, reducing crystallinity compared to meta-substituted derivatives .
- Hydrogen-Bonding Capacity : The amide and carboxylic acid groups enable strong intermolecular interactions, as evidenced by the planar crystal structure of 2-(2-ethoxy-2-oxoacetamido)benzoic acid .
Key Observations :
- Electron-Withdrawing Groups : Chloro substituents (e.g., 5-chloro derivatives) enhance antiviral activity by increasing electrophilicity, aiding target binding .
- Steric Effects: Bulky substituents (e.g., benzamido groups) reduce cytotoxicity, as seen in weaker activity for 2-[(1-benzamido)amino]benzoic acid compared to simpler analogs .
- Azo Linkers : Improve photostability and metal-binding capacity, relevant for dye and sensor applications .
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